REACTION_CXSMILES
|
[CH2:1]([C:15]1[CH:20]=[C:19]([CH2:21]C)[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:16]=1[OH:27])[C:2]1[CH:7]=[C:6]([CH2:8]C)[CH:5]=[C:4]([C:10]([CH3:13])([CH3:12])[CH3:11])[C:3]=1[OH:14].C(C1C=C(C)C=C(C2CCCCC2)C=1O)C1C=C(C)C=C(C2CCCCC2)C=1O.C(C1C=C(C)C=C(CCCCCCCCC)C=1O)C1C=C(C)C=C(CCCCCCCCC)C=1O.C(C1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1O)C1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1O.C(C1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1O)(C1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1O)C.C(C1C=C(CC(C)C)C=C(C(C)(C)C)C=1O)(C1C=C(CC(C)C)C=C(C(C)(C)C)C=1O)C.C(C1C=C(CCCCCCCCC)C=C(C(C)C2C=CC=CC=2)C=1O)C1C=C(CCCCCCCCC)C=C(C(C)C2C=CC=CC=2)C=1O.C(C1C=C(CCCCCCCCC)C=C(C(C)C2C=CC=CC=2C)C=1O)C1C=C(CCCCCCCCC)C=C(C(C)C2C=CC=CC=2C)C=1O.C(C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C=C(C(C)(C)C)C(O)=C(C)C=1)C1C=C(C(C)(C)C)C(O)=C(C)C=1.C(C1C(O)=CC(C)=C(C(C2C=C(C(C)(C)C)C(O)=CC=2C)CCC)C=1)(C)(C)C.C(C1C(O)=C(C=C(C)C=1)CC1C=C(C)C=C(CC2C=C(C)C=C(C(C)(C)C)C=2O)C=1O)(C)(C)C>>[CH2:1]([C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([C:10]([CH3:13])([CH3:12])[CH3:11])[C:3]=1[OH:14])[C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:16]=1[OH:27]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=C(C(=C1)C(C)(C)C)O)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C1)C(CCC)C1=C(C=C(C(=C1)C(C)(C)C)O)C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(CC2=C(C(=CC(=C2)C)CC2=C(C(=CC(=C2)C)C(C)(C)C)O)O)C=C(C1)C)O
|
Name
|
ethylene glycol bis [3,3-bis (3'-tert-butyl-4'-hydroxylphenyl) butyrate]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
di(3-tert-butyl-4-hydroxy-5-methylphenyl) dicyclopentadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
di[2-(3'-tert-butyl-2'-hydroxy-5'-methylbenzyl)-6-tertbutyl -4-methyl pheny] terephthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2'-methylenebis [4-methyl-6-(α-methylcyclohexyl) -phenol]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C(C(=CC(=C1)C)C1CCCCC1)O)C1=C(C(=CC(=C1)C)C1CCCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C(C(=CC(=C1)C)CCCCCCCCC)O)C1=C(C(=CC(=C1)C)CCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Name
|
2,2'-ethylidenebis (6-tert-butyl-4-isobutylphenol)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C1=C(C(=CC(=C1)CC(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)CC(C)C)C(C)(C)C)O
|
Name
|
2,2'-methylenebis [6-(α-methylbenzyl)-4-nonylphenol]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C(C(=CC(=C1)CCCCCCCCC)C(C1=CC=CC=C1)C)O)C1=C(C(=CC(=C1)CCCCCCCCC)C(C1=CC=CC=C1)C)O
|
Name
|
2,2'-methylenebis [6- (2, α-dimethylbenzyl)-4-nonyl-phenol]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C(C(=CC(=C1)CCCCCCCCC)C(C1=C(C=CC=C1)C)C)O)C1=C(C(=CC(=C1)CCCCCCCCC)C(C1=C(C=CC=C1)C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |